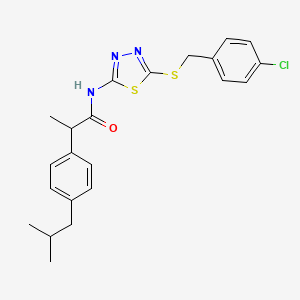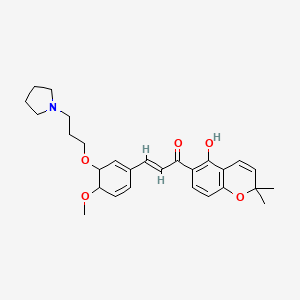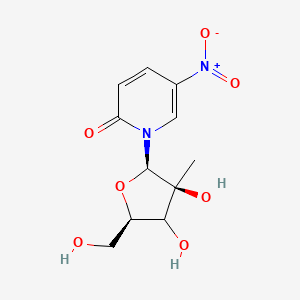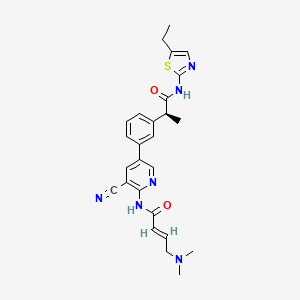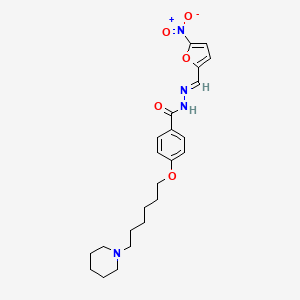
Tgf|A1-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tgf|A1-IN-3 is a compound known for its inhibitory effects on the activation and proliferation of fibroblasts. It is a diarylacylhydrazones derivative and has shown potential in the treatment of idiopathic pulmonary fibrosis (IPF) by targeting the transforming growth factor-beta (TGF-β) signaling pathway .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Tgf|A1-IN-3 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards.
化学反应分析
Types of Reactions
Tgf|A1-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and electrophiles: Such as halides, amines, and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
科学研究应用
Tgf|A1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and potential as a synthetic intermediate.
Biology: Investigated for its role in modulating cellular processes, particularly in the context of fibrosis and cancer.
作用机制
Tgf|A1-IN-3 exerts its effects by inhibiting the TGF-β signaling pathway. This pathway is crucial for regulating cell growth, differentiation, and extracellular matrix production. The compound binds to TGF-β receptors, preventing the activation of downstream signaling molecules such as Smad2/3. This inhibition leads to reduced fibroblast activation and proliferation, making it a promising candidate for treating fibrotic diseases .
相似化合物的比较
Similar Compounds
TGFβ1-IN-3: Another diarylacylhydrazones derivative with similar inhibitory effects on fibroblast activation and proliferation.
Nintedanib: A kinase inhibitor used to treat advanced adenocarcinoma lung cancer, which also targets the TGF-β signaling pathway.
Uniqueness
Tgf|A1-IN-3 is unique due to its specific structure and high potency in inhibiting fibroblast activation and proliferation. Its effectiveness in targeting the TGF-β signaling pathway makes it a valuable compound for research and potential therapeutic applications.
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit the TGF-β signaling pathway and reduce fibroblast activation makes it a valuable tool in the study and treatment of fibrotic diseases and cancer. Further research and development are needed to fully explore its potential and optimize its use in various applications.
属性
分子式 |
C23H30N4O5 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-(6-piperidin-1-ylhexoxy)benzamide |
InChI |
InChI=1S/C23H30N4O5/c28-23(25-24-18-21-12-13-22(32-21)27(29)30)19-8-10-20(11-9-19)31-17-7-2-1-4-14-26-15-5-3-6-16-26/h8-13,18H,1-7,14-17H2,(H,25,28)/b24-18+ |
InChI 键 |
BIJZSBWAQJBCDA-HKOYGPOVSA-N |
手性 SMILES |
C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-] |
规范 SMILES |
C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)


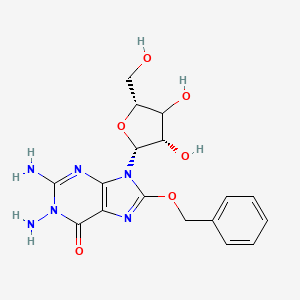
![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)

